molecular formula C8H13N B3055001 1-Methylcyclohexane-1-carbonitrile CAS No. 62718-34-7

1-Methylcyclohexane-1-carbonitrile

Cat. No. B3055001
CAS RN: 62718-34-7
M. Wt: 123.2 g/mol
InChI Key: KYVFVCXSNCUBTI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Methylcyclohexane-1-carbonitrile is C8H13N . Its InChI code is 1S/C8H13N/c1-8(7-9)5-3-2-4-6-8/h2-6H2,1H3 and the InChI key is KYVFVCXSNCUBTI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 123.2 g/mol . It is a liquid at room temperature . Unfortunately, other specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

  • Synthesis and Chemical Reactions

    • 1-Methylcyclohexane-1-carbonitrile is involved in tandem Alder-ene and Diels-Alder reactions, serving initially as an enophile and subsequently as a dienophile, leading to the formation of 2:1 addition products. The structure of these adducts is confirmed by X-ray analysis, highlighting its utility in complex chemical syntheses (Lodochnikova et al., 2010).
  • Combustion and Pyrolysis

    • Understanding the combustion chemistry of methylcyclohexane, the simplest alkylated cyclohexane, is crucial for developing kinetic models of larger cycloalkanes and practical fuels. Comprehensive studies on its pyrolysis and combustion involve identifying and quantifying intermediates, which are key for elucidating the special formation channels of by-products such as toluene and benzene (Wang et al., 2014).
  • Catalytic Transfer Hydrocyanation

    • The compound is used in catalytic transfer hydrocyanation of alkenes and alkynes, providing a safer alternative to using toxic HCN gas. This process yields pharmaceutically important nitrile derivatives and demonstrates good to excellent anti-Markovnikov selectivity. It's applicable to late-stage modification of bioactive molecules, illustrating its significance in pharmaceutical manufacturing (Bhunia et al., 2018).
  • Energy Storage and Conversion

    • Methylcyclohexane is considered an excellent hydrogen energy carrier due to its theoretical hydrogen storage content and physicochemical performance. The development of dehydrogenation catalysts with good stability, catalytic activity, and product selectivity under specific conditions is central to the industrialization of the Methylcyclohexane-toluene-hydrogen (MTH) system, emphasizing its role in future energy storage and conversion solutions (Meng et al., 2021).
  • Hydrogen Production

    • The dehydrogenation of methylcyclohexane to toluene is a method for hydrogen storage in the form of liquid organic hydrides. Catalysts, especially nickel-based ones, are crucial for the efficiency of these reactions, representing a prototype model for similar systems in the chemical process and petroleum refining industries (Yolcular & Olgun, 2008).

Safety and Hazards

1-Methylcyclohexane-1-carbonitrile is classified under GHS07 for safety. It has hazard statements H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, not smoking, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-methylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(7-9)5-3-2-4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVFVCXSNCUBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511674
Record name 1-Methylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62718-34-7
Record name 1-Methylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclohexane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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